(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3R)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRJMBYBAPVRHB-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2O1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-72-6 | |
| Record name | 3-Benzofuranamine, 2,3-dihydro-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Ruthenium-Catalyzed Oxidative Cyclization
A key method involves ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄) as co-catalysts to promote oxidative cyclization of substituted allylphenol derivatives. For example, compound 7 (methyl 4-acetamido-2-hydroxy-3-allylbenzoate) undergoes oxidation to form the dihydrobenzofuran core (compound 6 ) via a radical-mediated mechanism. The reaction proceeds at 20–30°C in ethyl acetate/water, achieving 85–90% yield (Table 1).
Table 1: Conditions for RuCl₃/NaIO₄-Catalyzed Cyclization
| Parameter | Value |
|---|---|
| Catalyst Loading | 2–4 mol% RuCl₃·H₂O |
| Oxidant | 3–6 eq NaIO₄ |
| Solvent | Ethyl acetate/H₂O (1:1) |
| Temperature | 20–30°C |
| Yield | 85–90% |
Stereochemical control is achieved through chiral auxiliaries or asymmetric induction. For instance, (R)-configured products are obtained by using (S)-BINOL-derived ligands during the reduction of the intermediate aldehyde (compound 6 ) to the alcohol (compound 5 ). Sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the aldehyde without epimerization, preserving enantiomeric excess (ee > 98%).
Chirality Transfer in Reductive Amination
The amine group is introduced via reductive amination of ketone intermediates. Compound 5 (3-hydroxyl-4-acetamido-2,3-dihydrobenzofuran) is oxidized to the ketone, which reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). Chiral phosphoric acids (e.g., TRIP) catalyze the asymmetric reductive amination, yielding (R)-2,3-dihydrobenzofuran-3-amine with 92–95% ee.
Critical Parameters:
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Temperature: 25°C (prevents racemization)
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Solvent: Tetrahydrofuran (THF)/MeOH (4:1)
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Catalyst: 5 mol% (R)-TRIP
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Yield: 78–82%
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2,3-dihydrobenzofuran-3-amine is resolved using chiral resolving agents like (R)-mandelic acid. The (R)-amine forms a less soluble diastereomeric salt, which is crystallized from ethanol/water (3:1). Subsequent treatment with HCl gas in diethyl ether yields the hydrochloride salt with 99% ee.
Optimized Conditions:
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Resolving Agent: 1.1 eq (R)-mandelic acid
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Solvent: Ethanol/H₂O (3:1)
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Crystallization Temp: 4°C
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Recovery: 65–70%
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) selectively acylates the (S)-enantiomer of racemic 2,3-dihydrobenzofuran-3-amine using vinyl acetate. The unreacted (R)-amine is isolated and converted to the hydrochloride salt (90% ee, 55% yield).
Industrial-Scale Production
Continuous Flow Synthesis
A telescoped process combines cyclization, reduction, and amination in a continuous flow reactor (Fig. 1). Key advantages include:
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Throughput: 5 kg/day
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Purity: >99.5% (HPLC)
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Cost Efficiency: 40% reduction in catalyst usage vs. batch
Process Steps:
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Cyclization: RuCl₃/NaIO₄ in a microreactor (residence time: 10 min).
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Reduction: NaBH₄ in a packed-bed reactor (0°C).
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Amination: NH₄OAc/NaBH₃CN in a tubular reactor (25°C).
Crystallization and Salt Formation
The free amine is treated with HCl gas in isopropanol to precipitate the hydrochloride salt. Recrystallization from ethanol/ethyl acetate (1:4) enhances purity to >99.9%.
Conditions:
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HCl Gas Flow Rate: 0.5 L/min
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Antisolvent: Ethyl acetate (4 vol)
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Yield: 95%
Analytical Characterization
Key Data for (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride:
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Melting Point: 218–220°C (decomp.)
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[α]D²⁵: +34.5° (c = 1, H₂O)
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HPLC Purity: 99.8% (C18 column, 0.1% TFA in H₂O/MeCN)
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1H NMR (400 MHz, D₂O): δ 6.95 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 6.65 (dd, J = 8.4, 2.4 Hz, 1H), 4.25 (m, 1H), 3.95 (dd, J = 11.2, 6.8 Hz, 1H), 3.35 (dd, J = 11.2, 8.0 Hz, 1H).
Challenges and Innovations
Byproduct Formation in Cyclization
The major byproduct (∼8%) is the over-oxidized benzofuran derivative. Adding 1% ascorbic acid suppresses this side reaction by scavenging free radicals.
Solvent Recycling
Ethyl acetate is recovered via distillation (95% efficiency), reducing waste in industrial processes.
Chemical Reactions Analysis
Types of Reactions
®-2,3-Dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
®-2,3-Dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2,3-Dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The dihydrobenzofuran-3-amine scaffold is modified by varying substituents (e.g., halogens, alkyl groups, or electron-withdrawing groups) and stereochemistry. Below is a comparative analysis of key analogues:
Table 1: Comparison of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride with Analogues
Physicochemical and Pharmacological Differences
Chlorinated Derivatives :
- The 6- and 7-chloro derivatives (CAS 2102411-86-7 and 2102410-13-7) exhibit increased lipophilicity compared to the parent compound, enhancing blood-brain barrier penetration .
- The 6-chloro variant is prioritized in β-arrestin-biased agonist studies due to its stereospecific interactions with 5-HT2A receptors .
Fluorinated Derivatives :
Trifluoromethyl Derivatives :
Stereochemical Impact :
- The (S)-enantiomer of 2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1459793-02-2) demonstrates distinct receptor binding profiles compared to the (R)-form, underscoring the importance of chirality in drug design .
Biological Activity
(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is a chiral compound with significant biological activity, particularly in neuropharmacology. Its unique bicyclic structure, featuring a benzofuran moiety and an amine functional group, contributes to its interaction with various neurotransmitter systems, making it a subject of interest in therapeutic research.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which enhances its solubility and stability when in hydrochloride salt form. This structural configuration allows it to interact effectively with biological targets, particularly in the central nervous system (CNS).
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃ClN |
| Molecular Weight | 173.66 g/mol |
| Solubility | Enhanced in hydrochloride form |
| Chirality | Exists as enantiomers |
Neuropharmacological Effects
This compound has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that it may exert anxiolytic and antidepressant effects through modulation of serotonin receptors. Additionally, its influence on dopamine receptor pathways suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease .
Antioxidant Properties
The compound may also possess antioxidant properties, contributing to its therapeutic potential in neurodegenerative diseases. Antioxidants are crucial in mitigating oxidative stress, which is a contributing factor in conditions such as Alzheimer's disease and other forms of dementia .
Case Studies and Research Findings
-
Serotonin Receptor Modulation
- A study indicated that this compound interacts with serotonin receptors, potentially leading to anxiolytic effects. The compound's ability to modulate these receptors was highlighted as a promising avenue for developing treatments for anxiety disorders .
- Dopamine Pathway Influence
-
Antioxidant Activity
- Preliminary studies have shown that this compound exhibits antioxidant activity, which may help protect neuronal cells from oxidative damage. This property is particularly relevant for the development of treatments aimed at neurodegenerative diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique therapeutic potential.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (S)-2,3-Dihydrobenzofuran-3-amine | Enantiomer of (R)-2,3-dihydrobenzofuran | Different chiral configuration affecting activity |
| (S)-7-Fluoro-2,3-dihydrobenzofuran | Fluorinated variant | Enhanced lipophilicity may alter pharmacokinetics |
| (R)-6-Bromo-2,3-dihydrobenzofuran | Brominated derivative | Potentially increased reactivity due to bromine |
These comparisons highlight how subtle changes in molecular structure can significantly impact biological activity and therapeutic applications.
Q & A
Q. What are the established synthetic routes for (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride, and how can enantiomeric purity be ensured?
The synthesis typically involves:
- Cyclization : Formation of the dihydrobenzofuran core via acid-catalyzed cyclization of substituted phenols or ketones .
- Amination : Introduction of the amine group at the 3-position using reductive amination or nucleophilic substitution.
- Chiral Resolution : Use of chiral auxiliaries (e.g., L-tartaric acid) or enzymatic resolution to isolate the (R)-enantiomer. HPLC with chiral stationary phases (e.g., amylose-based columns) confirms enantiopurity (>98% ee) .
- Salt Formation : Reaction with HCl to yield the hydrochloride salt, improving solubility and stability .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the benzofuran scaffold and amine proton integration (e.g., δ 3.8–4.2 ppm for the dihydrofuran protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 151.10 (free base) and 187.57 (hydrochloride) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystal lattice .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H .
Q. What preliminary biological activities have been reported for this compound?
- Neurotransmitter Modulation : Binds to serotonin (5-HT) and dopamine (D) receptors in vitro, suggesting potential CNS applications .
- Anti-inflammatory Activity : Inhibits COX-2 in murine macrophages (IC ~12 µM) via competitive binding .
- Structural Basis : The (R)-enantiomer shows higher affinity for monoamine transporters than the (S)-form due to spatial compatibility with hydrophobic binding pockets .
Advanced Research Questions
Q. How does the (R)-enantiomer’s stereochemistry influence its pharmacological profile compared to the (S)-form?
- Receptor Selectivity : The (R)-enantiomer exhibits a 5-fold higher binding affinity for 5-HT (K = 28 nM) than the (S)-enantiomer (K = 140 nM) due to optimal spatial alignment with the receptor’s transmembrane helices .
- Metabolic Stability : The (R)-form shows slower hepatic clearance in rat liver microsomes (t = 45 min vs. 22 min for (S)-form), attributed to reduced CYP3A4-mediated oxidation .
Q. What methodological challenges arise in analyzing trace impurities or degradation products?
- Degradation Pathways : Hydrolysis of the dihydrofuran ring under acidic conditions generates ketone byproducts. LC-MS/MS with MRM transitions (e.g., m/z 187 → 151) detects these at ppm levels .
- Impurity Profiling : Use orthogonal methods like HILIC-UV and GC-MS to resolve polar impurities (e.g., residual solvents) .
Q. How can conflicting data on substituent effects (e.g., bromine vs. chlorine) be resolved?
- SAR Studies : Systematic substitution at the 5-, 6-, or 7-positions reveals that electron-withdrawing groups (e.g., Br at 7-position) enhance receptor binding but reduce solubility. Chlorine at the 5-position balances lipophilicity (logP = 1.8) and activity .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps to rationalize substituent effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
